Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate
Description
Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate is a chemical compound with the molecular formula C10H20N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-10(13)7-11-6-9-4-5-12(2)8-9/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOCMDKAIKOYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184475-91-9 | |
| Record name | ethyl 2-{[(1-methylpyrrolidin-3-yl)methyl]amino}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate typically involves the reaction of 1-methylpyrrolidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate is a chemical compound with the molecular formula . It is known for its applications in chemistry, biology, and medicine. The compound features a pyrrolidine ring and an ethyl ester group.
Scientific Research Applications
This compound has a wide range of applications in scientific research.
Chemistry
It is used as a building block in the synthesis of more complex molecules. The synthesis of this compound typically involves the reaction of 1-methylpyrrolidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization. In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Biology
This compound is investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine
It is explored for its pharmacological properties and potential therapeutic applications. The presence of the methylpyrrolidine group suggests potential central nervous system (CNS) activity. Compounds with similar structures have been noted for their ability to cross the blood-brain barrier and exhibit effects such as analgesia and anxiolysis. Some derivatives have been evaluated for their effects on neurotransmitter systems, indicating possible applications in treating anxiety or depression.
Industry
It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound undergoes various chemical reactions.
- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
- Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different amides or other derivatives.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. Derivatives containing a pyrrolidine moiety often demonstrate significant activity against Gram-positive and Gram-negative bacteria. Modifications at specific positions on the pyrrolidine ring can enhance antimicrobial efficacy, with some compounds showing activity superior to established antibiotics like ciprofloxacin.
Antiparasitic Activity
Research has indicated that certain analogs of this compound may possess antiparasitic properties. Studies on related naphthyridine derivatives have shown promising results against parasites responsible for diseases such as leishmaniasis. These compounds exhibited selective toxicity towards parasitic cells while sparing human cells, suggesting a potential therapeutic application.
Antimicrobial Efficacy
One study evaluated the antimicrobial efficacy of this compound and its analogs against various bacterial strains. The results indicated that certain modifications to the compound significantly enhanced its potency against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 0.5 µg/mL for some derivatives, showcasing their potential as new antimicrobial agents.
Antiparasitic Evaluation
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Ethyl esters: Compounds with ethyl ester groups that undergo similar chemical reactions.
Uniqueness
Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate is unique due to its specific combination of a pyrrolidine ring and an ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing data from various studies and highlighting its pharmacological implications.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with a pyrrolidine derivative, resulting in a compound that may exhibit diverse pharmacological properties.
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. A review highlighted that derivatives containing a pyrrolidine moiety often demonstrate significant activity against Gram-positive and Gram-negative bacteria. For instance, modifications at specific positions on the pyrrolidine ring can enhance antimicrobial efficacy, with some compounds showing activity superior to established antibiotics like ciprofloxacin .
2. Antiparasitic Activity
Research has indicated that certain analogues of this compound may possess antiparasitic properties. In particular, studies on related naphthyridine derivatives have shown promising results against parasites responsible for diseases such as leishmaniasis. These compounds exhibited selective toxicity towards parasitic cells while sparing human cells, suggesting a potential therapeutic application .
3. CNS Activity
The presence of the methylpyrrolidine group suggests potential central nervous system (CNS) activity. Compounds with similar structures have been noted for their ability to cross the blood-brain barrier and exhibit effects such as analgesia and anxiolysis. For example, some derivatives have been evaluated for their effects on neurotransmitter systems, indicating possible applications in treating anxiety or depression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound and its analogues against various bacterial strains. The results indicated that certain modifications to the compound significantly enhanced its potency against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 0.5 µg/mL for some derivatives, showcasing their potential as new antimicrobial agents .
Case Study 2: Antiparasitic Evaluation
In another investigation focused on leishmaniasis, a related compound was tested in vivo in murine models. The results showed a reduction in parasite burden by over 70% at doses of 50 mg/kg, indicating significant antiparasitic activity. The compound's safety profile was also assessed, revealing no major toxic effects at therapeutic doses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyrrolidine | Increased CNS penetration and analgesic effect |
| Hydroxyl group addition | Enhanced antimicrobial activity |
| Aromatic ring incorporation | Improved lipophilicity and bioavailability |
These modifications suggest pathways for developing more effective analogues with targeted therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
